3,6-Dimethoxy-2-nitroaniline
Description
Contextual Significance within Organic Chemistry and Substituted Aromatics
Substituted anilines are a class of organic compounds that serve as fundamental building blocks in a wide range of chemical syntheses. wisdomlib.org Their utility extends to the production of dyes, polymers, pharmaceuticals, and agrochemicals. nih.govfscichem.com The functional groups attached to the aniline (B41778) ring dictate the compound's chemical properties and reactivity, allowing for the precise construction of complex molecular architectures. wisdomlib.orgijrar.org Aromatic compounds, in general, are crucial in industries such as pharmaceuticals and materials science, where their unique electronic and structural properties are exploited. ijrar.org
Nitroaromatic compounds, characterized by one or more nitro groups on an aromatic ring, are important as synthetic intermediates for creating materials like dyes and medicines. mdpi.com The chemistry of these compounds has been developing since the 19th century and became integrated with organic chemistry in the 20th century. mdpi.com The presence of both electron-donating groups (methoxy) and an electron-withdrawing group (nitro) on the aniline scaffold of 3,6-Dimethoxy-2-nitroaniline provides a unique electronic environment. This distinct substitution pattern imparts specific chemical properties and reactivity that are advantageous for certain applications in organic synthesis and research. smolecule.com
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 26002-57-3 |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| InChI Key | IYZRKVSLWPDVKX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)OC)N+[O-])N |
Data sourced from multiple chemical databases. uni.lu
Evolution of Research Interest in Dimethoxyanilines and Nitroanilines
Research interest in aniline and its derivatives has a long history, beginning with the isolation of aniline in the early 19th century. The development of synthetic methodologies for anilines has been crucial for both industrial and academic chemistry. bohrium.com N-substituted anilines, in particular, have seen growing research interest as key intermediates for producing polymers, dyes, drugs, and agrochemicals. nih.gov
Dimethoxyanilines are a specific subclass of anilines that have been utilized as intermediates in the synthesis of various products, including dyes, medicines, and pesticides. fscichem.comchembk.com The methoxy (B1213986) groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions. For instance, 2,4-dimethoxyaniline (B45885) is a key intermediate for certain drugs and agrochemicals, while 2,6-dimethoxyaniline (B1294893) is a precursor for benzoquinone derivatives. fscichem.com The historical development of dimethoxyaniline chemistry is rooted in advances in synthetic strategies like directed ortho-metalation and electrophilic aromatic substitution. smolecule.com
Similarly, nitroanilines and other nitroaromatic compounds have been a subject of extensive study due to their diverse applications and unique chemical properties. mdpi.comrsc.org Their synthesis and reactivity have been well-established for over 150 years. mdpi.com The strong electron-withdrawing nature of the nitro group is central to their chemistry. nih.gov In recent years, research has focused on their role in photochemistry, where they exhibit unique photoinduced behaviors, and their potential as building blocks for materials with specific nonlinear optical properties. rsc.orgacs.org The convergence of these two areas of research—dimethoxy- and nitro-substituted aromatics—has led to the investigation of compounds like this compound, which combine the electronic effects of both types of functional groups.
Scope and Objectives of Academic Research on this compound
The primary focus of academic research on this compound is its application as a strategic starting material in multi-step organic synthesis. A significant research objective is its use as a precursor for constructing complex, polycyclic aromatic hydrocarbons and heterocyclic systems.
One of the most prominent examples is the synthesis of 1,4,5,8,9,12,13,16-octamethoxytetraphenylene. nih.govresearchgate.netkaust.edu.sa Tetraphenylenes are nonplanar, saddle-shaped molecules that have attracted theoretical and experimental interest due to their unique three-dimensional geometry and potential applications in materials science, supramolecular chemistry, and asymmetric catalysis. oup.comlabxing.comrsc.orgnih.govacs.org The synthesis of this highly substituted tetraphenylene (B3251814) derivative is accomplished in five steps starting from this compound. nih.gov The research aims to explore the inclusion properties of the resulting tetraphenylene and the electrochemical properties of its corresponding tetraquinone. nih.gov The development of efficient synthetic routes to tetraphenylene derivatives is a key goal, as it facilitates further research into their applications. labxing.comnih.gov
Furthermore, this compound and its isomers serve as precursors for other complex heterocyclic structures. For example, it can be used to synthesize dihalogenated ring-fused benzimidazolequinones and nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives. acs.org The objectives of these syntheses include exploring the cytotoxicity of the resulting phenazines and developing new synthetic protocols for complex, biologically relevant scaffolds. acs.org The unique substitution pattern of this compound, with its methoxy groups, enables regioselective functionalization that is crucial for the synthesis of these intricate heterocyclic systems.
Overview of Research Paradigms Applied to this compound Studies
The study of this compound and its chemical transformations involves several established research paradigms in organic chemistry.
Synthetic Methodologies: The core research paradigm is synthetic organic chemistry. The conversion of this compound into more complex molecules relies on a sequence of well-defined reactions. For instance, its use in the synthesis of octamethoxytetraphenylene involves a five-step sequence that includes Sandmeyer reactions and Ullmann coupling. researchgate.net Research into its derivatives also employs modern synthetic methods like the Buchwald–Hartwig coupling for the formation of C-N bonds. acs.org The development of new, efficient, and selective synthetic methods for functionalizing anilines and other aromatic compounds is a major research driver. bohrium.comtohoku.ac.jp
Spectroscopic and Structural Analysis: A critical component of the research involves the thorough characterization of all synthesized compounds. This is achieved through a standard suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the precise molecular structure and connectivity of atoms. acs.org
Infrared (IR) spectroscopy helps to identify the presence of specific functional groups, such as the nitro (NO₂) and methoxy (C-O) groups.
Mass Spectrometry (MS) is used to confirm the molecular weight of the compounds. acs.org
X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline compounds, which is particularly important for complex molecules like tetraphenylene derivatives. researchgate.net
Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), represents another important research paradigm. acs.orgscirp.orgresearchgate.net DFT calculations are used to predict and understand various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO-LUMO), and the stability of different conformations. scirp.orgresearchgate.net These theoretical studies complement experimental findings, providing insights into reaction mechanisms and the electronic properties that govern reactivity and potential applications, such as in nonlinear optics. researchgate.netbohrium.com For instance, computational studies on nitroaniline isomers help to rationalize their interaction strengths with metal surfaces and predict their relative signal enhancements in spectroscopic studies. scirp.org
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethoxy-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-3-4-6(14-2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRKVSLWPDVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3,6 Dimethoxy 2 Nitroaniline
Classical Synthetic Routes to 3,6-Dimethoxy-2-nitroaniline and Related Isomers
Traditional methods for synthesizing nitroanilines rely on fundamental organic reactions, including electrophilic aromatic substitution, reduction, oxidation, and nucleophilic substitution. These routes often involve multiple steps and require careful control of reaction conditions to achieve the desired isomer.
Nitration of Dimethoxyanilines Precursors (e.g., 3,5-dimethoxyaniline)
A primary method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. However, the direct nitration of anilines is often problematic because the strongly acidic conditions can protonate the amino group, turning it into a meta-directing deactivator, and the powerful oxidizing nature of nitric acid can lead to unwanted side products or even decomposition of the starting material. chempanda.com
To overcome these challenges, the amino group is typically protected, most commonly through acetylation to form an acetanilide (B955). youtube.com The acetamido group (-NHCOCH₃) is an ortho-, para-director and is less susceptible to oxidation. The general sequence involves:
Protection: The precursor aniline (B41778) is reacted with acetic anhydride (B1165640) to form the corresponding acetanilide.
Nitration: The acetanilide is then treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at low temperatures. azom.com The methoxy (B1213986) groups and the acetamido group on a precursor like 3,5-dimethoxyacetanilide would direct the incoming nitro group.
Deprotection: The resulting nitroacetanilide is hydrolyzed, usually under acidic or basic conditions, to remove the acetyl group and yield the target nitroaniline. magritek.comgoogle.com
For the synthesis of this compound, a logical precursor would be 3,5-dimethoxyaniline. nih.govchemicalbook.comsigmaaldrich.comchemscene.com The two methoxy groups and the amino group are all activating and ortho-, para-directing. After protection, nitration would likely occur at the 2, 4, or 6 positions, which are ortho or para to the existing substituents. Separation of the resulting isomers would be a critical final step.
Table 1: General Conditions for Nitration of Acetanilide Derivatives
| Step | Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Protection | Acetic Anhydride, Glacial Acetic Acid | Gentle heating | To form the acetamido group, protecting the amine and directing substitution. youtube.com |
| Nitration | Conc. Nitric Acid, Conc. Sulfuric Acid | 0-20 °C | Electrophilic aromatic substitution to introduce the nitro group. azom.com |
| Hydrolysis | Sulfuric Acid and Water or Sodium Hydroxide | Heating under reflux | To remove the acetyl protecting group and restore the amine functionality. magritek.com |
Reductive and Oxidative Transformations in Synthesis Pathways
Reductive and oxidative processes are fundamental to manipulating nitrogen-containing functional groups in the synthesis of nitroanilines.
Reductive Transformations: The reduction of a nitro group to an amine is a common and crucial step, often employed at the end of a synthetic sequence. youtube.com For instance, if a synthesis starts with a dinitro compound like 1,3-dimethoxy-2,4-dinitrobenzene, a selective reduction of one nitro group could potentially yield a nitroaniline. Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). youtube.com
Metal-Acid Systems: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). youtube.comyoutube.com
Sulfide (B99878) Reagents: Using reagents like sodium hydrogen sulfide, which can offer selectivity in reducing one nitro group in the presence of another. youtube.com
A green process for the hydrogenation of p-nitroaniline to p-phenylenediamine (B122844) using a Raney nickel catalyst in water has been developed, highlighting a more environmentally friendly reductive approach. researchgate.net
Oxidative Transformations: While less common than nitration, the direct oxidation of an amino group to a nitro group is another possible synthetic strategy. mdpi.comresearchgate.net This transformation is often challenging due to the potential for over-oxidation, leading to products like nitroso, azoxy, or azo compounds. researchgate.net However, specific oxidizing agents can achieve this conversion.
Peroxyacids: Reagents such as trifluoroperacetic acid or meta-chloroperbenzoic acid (m-CPBA) have been successfully used to oxidize a variety of anilines to their corresponding nitroarenes. researchgate.net
This method could theoretically be applied to a precursor like 2-amino-1,4-dimethoxybenzene to synthesize the target compound, provided the reaction conditions are carefully controlled to prevent unwanted side reactions.
Amination of Halogenated or Hydroxylated Nitrobenzene (B124822) Derivatives
The synthesis of nitroanilines can also be achieved through nucleophilic aromatic substitution (SNAr). This strategy involves reacting a nitro-substituted aromatic ring that contains a good leaving group, such as a halogen, with an amine source like ammonia (B1221849). google.com The strongly electron-withdrawing nitro group is essential as it activates the ring toward nucleophilic attack, particularly at the ortho and para positions.
The industrial production of 4-nitroaniline (B120555), for example, is accomplished by the amination of 4-nitrochlorobenzene with ammonia. wikipedia.org A similar approach could be envisioned for this compound, starting from a precursor such as 1-chloro-3,6-dimethoxy-2-nitrobenzene. The synthesis would proceed by displacing the chloride with ammonia or an ammonia equivalent. google.com This method avoids the challenges of controlling isomer formation often encountered during direct nitration of anilines. However, it requires the synthesis of the appropriate halogenated nitroaromatic precursor.
Modern and Sustainable Synthetic Approaches
In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic strategies increasingly incorporate principles of green chemistry.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.ma Key principles applicable to nitroaniline synthesis include:
Use of Safer Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695). researchgate.net
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste, as seen in the catalytic hydrogenation of nitro groups where the catalyst can often be recovered and reused. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
An example of a greener process is the synthesis of p-phenylenediamine by the catalytic hydrogenation of p-nitroaniline using water as the solvent. researchgate.net This process is safe, environmentally friendly, and allows for the reuse of both the solvent and the catalyst. researchgate.net Such principles could be adapted for the reduction step in a synthesis of this compound.
Electrochemical methods represent a powerful and sustainable approach to organic synthesis. The electrochemical reduction of nitroaromatics to anilines is a well-studied transformation that aligns with green chemistry principles by using electrons as the reducing "reagent," thereby avoiding the use of stoichiometric metal reductants and their associated waste. acs.orgacs.org
The synthesis of aniline derivatives from nitroarenes can be achieved via cathodic reduction. acs.org The process involves the transfer of six electrons to the nitro group. Key parameters such as the electrode material, solvent, supporting electrolyte, and current density can be controlled to optimize the reaction's selectivity and yield. acs.org This method replaces traditional transformations that might require expensive or toxic reagents like palladium catalysts. acs.org For instance, the synthesis of various aniline derivatives has been achieved with high yields using a samarium anode and a glassy carbon cathode. acs.org This electrosynthetic strategy offers a clean and efficient alternative for the reduction step required in the synthesis of this compound.
Table 2: Comparison of Classical vs. Modern Reduction Methods for Nitroarenes
| Feature | Classical Method (e.g., Fe/HCl) | Electrochemical Method |
|---|---|---|
| Reducing Agent | Stoichiometric metal (e.g., Iron) youtube.com | Electrons (from electricity) acs.org |
| Byproducts | Metal salt waste (e.g., Iron chlorides) | Minimal, depends on counter-reaction |
| Control | Temperature, reagent addition | Current density, potential, pH acs.org |
| Sustainability | Lower (reagent consumption, waste) | Higher (clean reagent, potential for renewable energy) |
Catalytic Methodologies for Synthesis (e.g., Palladium-catalyzed reductions)
Catalytic hydrogenation is a cornerstone of industrial amine synthesis from nitro compounds. unimi.itresearchgate.net Palladium-based catalysts are particularly prevalent and effective for this transformation. commonorganicchemistry.com The most common catalyst, palladium on carbon (Pd/C), is highly efficient for reducing both aromatic and aliphatic nitro groups to amines using molecular hydrogen (H₂). commonorganicchemistry.com However, a drawback is its potential to reduce other functional groups within the molecule. commonorganicchemistry.com
To enhance chemoselectivity, alternative reducing agents and catalytic systems have been developed. A combination of palladium(II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (B1170920) (PMHS) facilitates the rapid and high-yielding reduction of aromatic nitro compounds at room temperature, tolerating a range of other functional groups. msu.edu Similarly, palladium catalysts used with triethylsilane can effectively reduce nitroaromatics. rsc.org The choice of catalyst and reaction conditions is crucial for achieving the desired transformation without affecting other sensitive parts of the molecule. acs.org Palladium nanoparticles have also been investigated as effective catalysts for the reduction of nitroarenes, demonstrating high activity in these processes. mdpi.com
Table 2: Selected Palladium-Catalyzed Systems for Nitro Group Reduction
| Catalyst | Reducing Agent | Key Features |
|---|---|---|
| Pd/C | H₂ | Standard, highly effective method for nitro reductions. commonorganicchemistry.com |
| Pd(OAc)₂ | Polymethylhydrosiloxane (PMHS) / KF | Fast, high-yielding reactions at room temperature with good functional group tolerance. msu.edu |
| Pd/NHC | Triethylsilane | Enables one-pot synthesis of diarylamines from nitroaromatics. rsc.orgnih.gov |
| Pd Nanoparticles | CO/H₂O | Demonstrates high catalytic activity for the reduction of nitrobenzene. mdpi.com |
Flow Chemistry and Continuous Synthesis Techniques for Nitroanilines
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. In a flow system, reagents are continuously pumped through a reactor, where they mix and react. This approach is particularly well-suited for catalytic reactions.
The reduction of nitroaromatics to amines has been efficiently performed in aqueous flow systems at room temperature and ambient pressure. nih.gov A notable example involves a catalyst of palladium on glass wool (Pd@GW), which demonstrates exceptional performance and durability for the reduction of nitrobenzene to aniline using sodium borohydride (B1222165) or dihydrogen as the reducing agent. nih.gov This system allows for high conversion rates across a range of flow rates and can be scaled up effectively. nih.gov A key advantage of such a system is the robustness and reusability of the catalyst, which can have its activity restored even after deactivation. nih.gov Continuous synthesis techniques are crucial for the large-scale industrial production of chemicals like anilines, which are foundational materials for many other products. nih.gov
Regioselectivity and Chemoselectivity Challenges in Synthesis
The synthesis of specifically substituted aromatic compounds like this compound is often complicated by challenges in controlling selectivity. Regioselectivity concerns the position of substitution on the aromatic ring, while chemoselectivity involves differentiating between similar functional groups.
Control of Nitration Selectivity
The introduction of a nitro group onto an already substituted benzene (B151609) ring is governed by the electronic and steric properties of the existing substituents. In the case of 1,4-dimethoxybenzene, the precursor to this compound, the two methoxy groups are strong activating, ortho-, para-directing groups. This means they direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions adjacent (ortho) to them.
The primary challenge is to achieve selective mono-nitration at the desired position (C2) while avoiding nitration at other available positions or the introduction of a second nitro group (dinitration). acs.orgnih.gov The nitration of dialkoxybenzenes can exhibit complex regioselectivity that is highly dependent on reaction conditions, including the solvent and nitrating agent. acs.orgnih.gov For example, solvent effects can significantly alter the outcome of the reaction. nih.gov While traditional methods often use harsh mixed acids, which can lead to poor selectivity and side products, newer protocols using milder conditions, such as dilute aqueous nitric acid, have been developed to improve regioselectivity and achieve effective mono-nitration. frontiersin.orgrsc.org
Selective Nitro Group Reduction in Poly-nitro Compounds
When a molecule contains multiple nitro groups, selectively reducing only one of them presents a significant chemoselectivity challenge. echemi.com The relative positions of the nitro groups and other substituents on the aromatic ring play a crucial role in determining the outcome of the reduction. echemi.comstackexchange.com
Generally, the least sterically hindered nitro group is preferentially reduced. echemi.comstackexchange.com Furthermore, the electronic influence of other functional groups can direct the reduction. For instance, in dinitrophenols and their ethers, a nitro group positioned ortho to the hydroxyl or alkoxy group is often preferentially reduced. stackexchange.com Specific reagents have been developed to achieve this selectivity. Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide are classic reagents used for the partial reduction of dinitroarenes. commonorganicchemistry.comscispace.com By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to convert a dinitro compound into a nitroaniline, a critical step in the synthesis of more complex molecules. organic-chemistry.org
Purification and Isolation Methodologies for this compound in Research Contexts
In research and development, the purification of this compound often involves a multi-step approach, beginning with an initial workup of the reaction mixture followed by more refined purification techniques. The choice of method is crucial for obtaining a product with the desired analytical specifications.
Recrystallization
Recrystallization is a common and effective method for purifying crude solid products. The principle of this technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For nitroaniline derivatives, alcoholic solvents or aqueous-organic solvent mixtures are often employed.
While specific research data on the recrystallization of this compound is not extensively detailed in publicly available literature, general procedures for similar compounds, such as p-nitroaniline, often utilize an ethanol/water mixture. google.com The process typically involves dissolving the crude product in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
Table 1: General Parameters for Recrystallization of Nitroanilines
| Parameter | Description | Common Examples for Nitroanilines |
| Solvent System | The solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature. | Ethanol, Methanol, Ethanol/Water mixtures, Acetone |
| Temperature | The solution is heated to the boiling point of the solvent to ensure complete dissolution of the compound. | Dependent on the boiling point of the chosen solvent. |
| Cooling Process | Gradual cooling allows for the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals. | Slow cooling to room temperature, followed by further cooling in an ice bath. |
| Isolation | The purified crystals are separated from the mother liquor. | Vacuum filtration is the most common method. |
| Washing | The isolated crystals are washed with a small amount of cold solvent to remove any adhering impurities. | Cold recrystallization solvent. |
Chromatographic Methods
Column chromatography is a versatile technique used for the separation of components in a mixture based on their differential adsorption onto a stationary phase while being carried through by a mobile phase. For nitroaniline derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polar nature.
A patent describing the preparation of various nitroaniline derivatives indicates the use of silica gel thin-layer chromatography with an eluent system of ethyl acetate/n-hexane (in a 1:5 volume ratio) for the isolation of products. researchgate.net This suggests that a similar solvent system could be effective for the column chromatography of this compound. The separation is based on the polarity of the compounds; more polar compounds will have a stronger interaction with the silica gel and will elute more slowly than less polar compounds.
Table 2: Illustrative Column Chromatography Parameters for Nitroaniline Derivatives
| Parameter | Description | Typical Conditions |
| Stationary Phase | A solid adsorbent material packed into a column. | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase, carrying the components of the mixture. | Gradients of Ethyl Acetate and Hexane (B92381) (e.g., starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate) |
| Loading Technique | The method by which the crude sample is introduced to the top of the column. | The sample can be dissolved in a minimum amount of the mobile phase or adsorbed onto a small amount of silica gel. |
| Elution | The process of passing the mobile phase through the column to separate the components. | Gravity-fed or flash chromatography (using pressure to increase the flow rate). |
| Fraction Collection | The eluent is collected in a series of fractions, which are then analyzed to identify the fractions containing the purified compound. | Thin-layer chromatography (TLC) is often used to monitor the separation and identify the contents of each fraction. |
Following chromatographic separation, the fractions containing the pure this compound are combined, and the solvent is removed, typically by rotary evaporation, to yield the purified solid product.
Chemical Reactivity and Transformation Studies of 3,6 Dimethoxy 2 Nitroaniline
Mechanistic Investigations of Nitro Group Transformations
The nitro group is a versatile functional group that significantly influences the aromatic ring's reactivity and can undergo several important transformations.
Reductions to Amino Functionality (e.g., via hydrazine (B178648), tin(II) chloride)
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding the corresponding diamine, 3,6-dimethoxybenzene-1,2-diamine. This product is a valuable precursor for the synthesis of various heterocyclic compounds. Common and effective reagents for this conversion include hydrazine and tin(II) chloride.
Hydrazine (N₂H₄): Catalytic transfer hydrogenation using hydrazine hydrate (B1144303) is an effective method for the reduction of aromatic nitro compounds. nih.gov This reaction is often catalyzed by metals like palladium on carbon (Pd/C) or iron(III) chloride (FeCl₃) supported on alumina. nih.govresearchgate.net The process involves the transfer of hydrogen atoms from hydrazine to the nitro compound, facilitated by the catalyst surface. This method is often favored for its mild conditions and high selectivity, especially when other reducible functional groups are present in the molecule. nih.gov
Tin(II) Chloride (SnCl₂): Stannous chloride is a classic and widely used reagent for the reduction of aromatic nitro groups under acidic conditions. semanticscholar.org The reaction mechanism involves a series of single electron transfers from the Sn(II) ion, which acts as the reducing agent. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the tin being oxidized to Sn(IV). This method is noted for its tolerance of various functional groups such as esters, carboxylic acids, and benzyl (B1604629) ethers, which remain unaffected under the mild reaction conditions. semanticscholar.org
| Reagent | Catalyst/Conditions | Product | Key Features |
| Hydrazine hydrate (N₂H₄·H₂O) | Pd/C, reflux | 3,6-Dimethoxybenzene-1,2-diamine | Mild conditions, high selectivity. nih.gov |
| Tin(II) chloride (SnCl₂) | HCl, ethanol (B145695) | 3,6-Dimethoxybenzene-1,2-diamine | Tolerates a wide range of functional groups. semanticscholar.orgresearchgate.net |
Nucleophilic Aromatic Substitution Involving the Nitro Group
Nucleophilic aromatic substitution (SₙAr) typically occurs on aromatic rings that are electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups like the nitro group. youtube.comyoutube.com The nitro group in 3,6-dimethoxy-2-nitroaniline strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.
The mechanism of SₙAr reactions involves a two-step addition-elimination process. nih.gov A nucleophile attacks the electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored.
While the nitro group is an excellent activator, it is not typically a good leaving group in SₙAr reactions compared to halogens. However, under certain conditions, displacement of a nitro group can occur, especially when the ring is highly activated by other substituents or when harsh reaction conditions are employed. More commonly, the nitro group in this compound would facilitate the substitution of another leaving group if one were present at an ortho or para position. The presence of the methoxy (B1213986) groups also influences the regioselectivity of such potential substitutions. nih.gov
Reactivity of the Amino Group in this compound
The primary amino group of this compound is a nucleophilic center and participates in a variety of characteristic reactions.
Amidation and Acylation Reactions
The amino group readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a common strategy to protect the amino group or to modify the electronic properties of the molecule. libretexts.org For instance, acetylation of anilines reduces the activating effect of the amino group, which can be useful in controlling the regioselectivity of subsequent reactions like electrophilic aromatic substitution. libretexts.orgrsc.org The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.
| Acylating Agent | Product | Purpose |
| Acetic anhydride (B1165640) | N-(3,6-dimethoxy-2-nitrophenyl)acetamide | Protection of the amino group, modulation of reactivity. iosrjournals.orgpearson.com |
| Benzoyl chloride | N-(3,6-dimethoxy-2-nitrophenyl)benzamide | Synthesis of amide derivatives with specific properties. |
Direct amidation can also be achieved using nitroarenes as amine surrogates in reactions with esters or alcohols under specific catalytic conditions, providing an alternative route to amide bond formation. nih.govnih.govresearchgate.net
Diazotization and Coupling Reactions (e.g., for analytical purposes)
Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. slideshare.netorganic-chemistry.org This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgyoutube.com
The resulting aryl diazonium salt is a versatile intermediate. The diazonium group can be replaced by a variety of nucleophiles or it can act as an electrophile in azo coupling reactions. slideshare.net In azo coupling, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778), to form an azo compound (R−N=N−R′). icrc.ac.irresearchgate.net These compounds are often intensely colored and form the basis of many synthetic dyes and pigments. icrc.ac.ir
Reaction Steps:
Diazotization: this compound reacts with NaNO₂/HCl at 0-5°C to form 3,6-dimethoxy-2-nitrobenzenediazonium chloride.
Coupling: The diazonium salt is then added to a solution of a coupling partner (e.g., phenol, β-naphthol) to yield a highly colored azo dye. researchgate.net
Schiff Base Formation and Condensation Reactions (e.g., with aldehydes)
The amino group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. isca.innih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent dehydration of the carbinolamine yields the final imine product with its characteristic C=N double bond. isca.innih.gov
The formation of Schiff bases is a reversible process. nih.gov These compounds are important in coordination chemistry, as the imine nitrogen can coordinate with metal ions, and they are also valuable intermediates in the synthesis of various biologically active compounds and other chemical products. jetir.orgjournalijar.com
| Carbonyl Compound | Schiff Base Product Name |
| Benzaldehyde | (E)-N-benzylidene-3,6-dimethoxy-2-nitroaniline |
| Salicylaldehyde | 2-(((E)-(3,6-dimethoxy-2-nitrophenyl)imino)methyl)phenol |
| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-3,6-dimethoxy-2-nitroaniline |
Reactivity of the Methoxy Groups and Aromatic Ring
The reactivity of this compound is governed by the interplay of three distinct functional groups attached to the aromatic core: an activating amino group, a deactivating nitro group, and two activating methoxy groups. Their electronic effects and positions on the ring dictate the molecule's behavior in various chemical transformations.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on this compound are determined by the cumulative effects of its substituents.
Substituents influence the reaction by either donating electron density to the ring, making it more nucleophilic and thus "activating" it towards electrophiles, or by withdrawing electron density, "deactivating" the ring. wikipedia.org Furthermore, these groups direct incoming electrophiles to specific positions (ortho, meta, or para).
Amino Group (-NH₂): This is a powerful activating group that donates electron density through resonance and directs incoming electrophiles to the ortho and para positions.
Methoxy Groups (-OCH₃): These are also activating groups that direct ortho and para.
Nitro Group (-NO₂): This is a strong deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position.
In this compound, the available positions for substitution are C4 and C5. The directing effects of the existing substituents on these positions are summarized below.
Interactive Data Table: Directing Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C1 | Activating | Ortho, Para (Directs to C5) |
| -NO₂ | C2 | Deactivating | Meta (Directs to C4) |
| -OCH₃ | C3 | Activating | Ortho, Para (Directs to C4) |
| -OCH₃ | C6 | Activating | Ortho, Para (Directs to C5) |
The concerted influence of these groups makes the aromatic core highly substituted and sterically hindered. The C5 position is activated by the para-amino group and the ortho-methoxy group at C6. The C4 position is activated by the ortho-methoxy group at C3 but is also the meta position relative to the deactivating nitro group. The powerful activating effects of the amino and methoxy groups generally dominate, suggesting that electrophilic substitution, if achievable under controlled conditions, would likely favor the C5 position.
The methoxy groups in this compound can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. openstax.org This acid-catalyzed nucleophilic substitution can proceed via an SN1 or SN2 mechanism, depending on the substrate's structure. wikipedia.orglibretexts.org For methyl ethers, the reaction generally follows an SN2 pathway where a halide ion attacks the protonated ether at the less hindered methyl carbon. openstax.orglibretexts.org
A more refined and synthetically useful transformation is regioselective transetherification. Research on analogous 4,5-dialkoxy-2-nitroanilines has demonstrated that the alkoxy group at the C-5 position (para to the nitro group) can be selectively replaced by other alcohols. researchgate.netuj.edu.pl This nucleophilic aromatic substitution (ArSN) reaction is facilitated by the electron-withdrawing nitro group, which activates the para position for nucleophilic attack.
Applying this principle to this compound, the methoxy group at the C6 position is para to the amino group and meta to the nitro group, while the methoxy group at C3 is ortho to both the nitro and amino groups. Based on established reactivity patterns where the position para to a strong electron-withdrawing group is most activated towards nucleophilic substitution, the C6-OCH₃ group would be less reactive in ArSN than the C3-OCH₃ group, which is ortho to the nitro group. Studies on similar substrates show that the reaction can be performed without additional solvents, using the replacing alcohol as both the reactant and the medium, leading to good or excellent yields. uj.edu.pl
Interactive Data Table: Potential Transetherification Products
| Reactant Alcohol (R-OH) | Potential Product (assuming substitution at C3) |
| Ethanol | 3-Ethoxy-6-methoxy-2-nitroaniline |
| Propanol | 6-Methoxy-2-nitro-3-propoxy-aniline |
| Isopropanol | 3-Isopropoxy-6-methoxy-2-nitroaniline |
| Butanol | 3-Butoxy-6-methoxy-2-nitroaniline |
Advanced Synthetic Applications via Derivatization
The functional groups of this compound make it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems and potential polymer monomers.
The presence of an amino group and a nitro group in an ortho relationship (after reduction) is a classic structural motif for the synthesis of fused nitrogen-containing heterocycles.
Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. vinhuni.edu.vnresearchgate.net this compound can serve as a precursor to the required diamine. The synthetic sequence involves the chemical reduction of the nitro group at the C2 position to a second amino group, yielding 3,6-dimethoxybenzene-1,2-diamine. This intermediate can then be cyclized by reacting with various aldehydes in the presence of a catalyst or under microwave irradiation to form a diverse range of 2-substituted-4,7-dimethoxybenzimidazoles. vinhuni.edu.vnrsc.org
Phenazines: Phenazines are another class of heterocycles accessible from nitroaniline precursors. nih.gov An advanced synthetic strategy involves the Buchwald-Hartwig coupling of a substituted 2-nitroaniline (B44862) with a bromo-nitrobenzene derivative to form a bis(2-nitrophenyl)amine (B107571) intermediate. researchgate.netacs.org This intermediate then undergoes a reductive cyclization, where both nitro groups are reduced to amines, followed by tandem oxidation to form the phenazine (B1670421) core. acs.orgacs.org Using this compound as a starting material in such a sequence would allow for the regioselective synthesis of specifically substituted dialkoxyphenazines, which have applications due to their spectroscopic and biological properties. researchgate.net
While widespread reports on the direct polymerization of this compound are scarce, its structure is analogous to monomers like aniline and its derivatives, which are used to synthesize conducting polymers. researchgate.net Polyaniline and its copolymers are studied for their unique electrical and optical properties.
This compound can be considered a functionalized monomer precursor. It could potentially be incorporated into polymer chains via oxidative chemical or electrochemical polymerization. The presence of the methoxy and nitro substituents would be expected to significantly modify the properties of the resulting polymer compared to unsubstituted polyaniline. For instance, the bulky methoxy groups could enhance solubility and processability, while the electronic effects of all three substituents would tune the polymer's conductivity, redox potentials, and optical absorption characteristics. researchgate.net The primary focus in this context is the utility of this compound as a building block for creating these tailored polymer structures.
The amino group of this compound provides a reactive handle for synthesizing ligands for coordination chemistry. A common approach is the formation of a Schiff base (or imine) through condensation with an aldehyde or ketone. fud.edu.ng The resulting Schiff base ligand contains an imine nitrogen atom (-N=CH-), which is an excellent donor site for coordinating to metal ions.
The Schiff base derived from this compound would be a multidentate ligand, capable of binding to a metal center through the imine nitrogen and potentially through the oxygen atoms of the methoxy and nitro groups. Such ligands can form stable coordination complexes, or chelates, with a variety of transition metal ions. scirp.orgijpsr.com The specific geometry of the resulting metal complex (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion, its oxidation state, and the stoichiometry of the ligand-metal interaction. ijpsr.com These complexes are of interest in areas such as catalysis and materials science. digitellinc.com
Interactive Data Table: Potential Metal Complexation
| Metal Ion | Potential Coordination Geometry |
| Co(II) | Tetrahedral, Octahedral |
| Ni(II) | Square Planar, Tetrahedral, Octahedral |
| Cu(II) | Square Planar, Distorted Octahedral |
| Zn(II) | Tetrahedral |
Spectroscopic and Advanced Characterization Methodologies for 3,6 Dimethoxy 2 Nitroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,6-Dimethoxy-2-nitroaniline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to its aromatic protons, amino protons, and methoxy (B1213986) protons. The aromatic region would feature two doublets for the protons at the C4 and C5 positions, a result of their coupling to each other. The electron-donating methoxy groups (-OCH₃) at C3 and C6, along with the electron-withdrawing nitro group (-NO₂) at C2 and the amino group (-NH₂) at C1, significantly influence the chemical shifts of these aromatic protons and carbons through their shielding and deshielding effects.
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electronic effects of the various substituents. The carbons directly attached to the oxygen (C3, C6), nitrogen (C1, C2), and the unsubstituted carbons (C4, C5) will resonate at characteristic chemical shifts. The signals for the two methoxy carbons will also be present in the aliphatic region of the spectrum. While specific experimental data for this compound is not widely published, analysis of related structures such as 2-nitroaniline (B44862) and other methoxy-substituted anilines allows for the prediction of its spectral characteristics. rsc.orgrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
|---|---|---|---|
| H4 / H5 | ~6.5 - 7.5 | - | Aromatic protons, appearing as doublets due to coupling. |
| NH₂ | ~5.5 - 6.5 | - | Broad singlet, chemical shift can vary with solvent and concentration. |
| 3-OCH₃ | ~3.8 - 4.0 | ~55 - 60 | Protons appear as a singlet; carbon is shielded. |
| 6-OCH₃ | ~3.8 - 4.0 | ~55 - 60 | Protons appear as a singlet; carbon is shielded. |
| C1 | - | ~140 - 150 | Carbon attached to the amino group. |
| C2 | - | ~130 - 140 | Carbon attached to the nitro group. |
| C3 | - | ~150 - 160 | Carbon attached to the methoxy group, deshielded by oxygen. |
| C4 | - | ~110 - 120 | Shielded aromatic carbon. |
| C5 | - | ~115 - 125 | Shielded aromatic carbon. |
| C6 | - | ~150 - 160 | Carbon attached to the methoxy group, deshielded by oxygen. |
Two-dimensional (2D) NMR techniques are essential for confirming the connectivity and piecing together the molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H4 and H5 protons, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). An HSQC spectrum would definitively link the H4 signal to the C4 signal and the H5 signal to the C5 signal. It would also show correlations between the methoxy protons and the methoxy carbons.
The protons of the 3-OCH₃ group showing cross-peaks to the C3 carbon and potentially the C2 and C4 carbons.
The protons of the 6-OCH₃ group showing cross-peaks to the C6 carbon and potentially the C1 and C5 carbons.
The aromatic proton H4 showing correlations to C2, C3, C5, and C6.
The aromatic proton H5 showing correlations to C1, C3, C4, and C6.
Together, these 2D NMR experiments provide unambiguous evidence for the substitution pattern on the aniline (B41778) ring, confirming the positions of the methoxy, nitro, and amino groups. researchgate.net
Infrared (IR) and Raman Spectroscopy Investigations
IR and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and detailed information about its functional groups and intermolecular interactions.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups: amino (-NH₂), nitro (-NO₂), and methoxy (-OCH₃), as well as the vibrations of the benzene (B151609) ring. Analysis of related compounds like 2-methoxy-4-nitroaniline (B147289) and 4-nitroaniline (B120555) provides a basis for assigning these vibrational modes. scholarsresearchlibrary.comjchps.com
Amino (-NH₂) Group: This group gives rise to symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) mode is also expected around 1600-1650 cm⁻¹. jchps.com
Nitro (-NO₂) Group: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, which appear in the regions of 1500-1580 cm⁻¹ and 1300-1360 cm⁻¹, respectively. jchps.comresearchgate.net
Methoxy (-OCH₃) Groups: The C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹. The more diagnostic C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region.
Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching modes typically occur in the 1400-1600 cm⁻¹ range.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Scissoring | 1600 - 1650 |
| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500 - 1580 |
| Nitro (-NO₂) | Symmetric N=O Stretch | 1300 - 1360 |
| Methoxy (-O-CH₃) | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
A key structural feature of 2-nitroaniline and its derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. acs.orgwikipedia.org This interaction creates a stable six-membered pseudo-ring. This intramolecular hydrogen bond is expected to be a dominant feature in this compound.
This hydrogen bonding has a discernible effect on the vibrational spectra. The N-H stretching frequency of the hydrogen atom involved in the bond is lowered (red-shifted) and broadened compared to a free N-H group. This phenomenon provides direct spectroscopic evidence for the interaction. The positions of the nitro group's stretching frequencies can also be influenced by this interaction. acs.orgnih.gov The presence and nature of hydrogen bonding can be further investigated by studying the spectra in different solvents, which can compete for hydrogen bond formation and cause shifts in the observed vibrational frequencies. aip.org
Mass Spectrometry Techniques in Identification and Purity Assessment
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound and for assessing its purity. For this compound (C₈H₁₀N₂O₄), the monoisotopic mass is 198.064 g/mol . uni.lu
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of precision. The technique can readily distinguish the target compound from others with the same nominal mass but different elemental formulas. Predicted m/z values for common adducts can guide the identification. uni.lu
Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₁₁N₂O₄]⁺ | 199.0713 |
| [M+Na]⁺ | [C₈H₁₀N₂O₄Na]⁺ | 221.0533 |
| [M+K]⁺ | [C₈H₁₀N₂O₄K]⁺ | 237.0272 |
| [M-H]⁻ | [C₈H₉N₂O₄]⁻ | 197.0568 |
Data sourced from PubChemLite. uni.lu
Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), nitric oxide (NO, 30 Da), or an oxygen atom. researchgate.net The subsequent fragmentation of the substituted aniline ring would provide further structural information.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for purity assessment. GC separates the components of a mixture before they enter the mass spectrometer, allowing for the identification and quantification of this compound as well as any potential impurities, isomers, or residual starting materials.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-nitroaniline |
| 4-nitroaniline |
| 2-methoxy-4-nitroaniline |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). iaph.eslongdom.org For this compound, with the molecular formula C₈H₁₀N₂O₄, the theoretical exact mass can be calculated with high precision. This allows for its differentiation from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
The monoisotopic mass of this compound is 198.06406 Da. uni.lu In HRMS analysis, the compound is typically ionized to form adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolving power of HRMS instruments enables the experimental measurement of these ions' m/z values to within a few parts per million (ppm) of their theoretical values, confirming the elemental formula. longdom.org
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 199.07134 |
| [M+Na]⁺ | 221.05328 |
| [M+K]⁺ | 237.02722 |
| [M+NH₄]⁺ | 216.09788 |
| [M-H]⁻ | 197.05678 |
Predicted m/z values for common adducts of this compound (C₈H₁₀N₂O₄). Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of nitroaniline, anisole, and related substituted aromatic compounds. nih.govnist.govmiamioh.edu
The fragmentation is typically initiated following ionization, for instance, by electron impact (EI) or electrospray ionization (ESI). The protonated molecule ([M+H]⁺ at m/z 199) would be selected as the precursor ion in an ESI-MS/MS experiment. Common fragmentation patterns for this class of compounds involve the loss of small, stable neutral molecules.
Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): Cleavage of a methoxy group to lose 15 Da is a common pathway for aromatic ethers, leading to a fragment ion at m/z 184. miamioh.edu
Loss of nitric oxide (NO): The nitro group can lose a neutral NO radical (30 Da), resulting in a fragment at m/z 169.
Loss of a nitro group (•NO₂): Cleavage of the C-N bond can lead to the loss of a 46 Da nitro radical, yielding an ion at m/z 153.
Sequential Losses: Further fragmentation can occur, such as the loss of carbon monoxide (CO, 28 Da) following the initial loss of a methyl radical.
| Precursor Ion (m/z) | Neutral Loss | Mass Lost (Da) | Proposed Product Ion (m/z) | Plausible Structure of Loss |
|---|---|---|---|---|
| 199 ([M+H]⁺) | Methyl Radical | 15 | 184 | •CH₃ |
| 199 ([M+H]⁺) | Nitric Oxide | 30 | 169 | NO |
| 199 ([M+H]⁺) | Nitro Group | 46 | 153 | •NO₂ |
| 184 | Carbon Monoxide | 28 | 156 | CO |
Proposed MS/MS fragmentation pathway for protonated this compound.
UV-Vis Spectroscopy and Electronic Transitions
Chromophore Analysis in this compound Systems
The UV-Visible absorption spectrum of this compound is governed by its electronic structure, specifically the substituted benzene ring which acts as the primary chromophore. The molecule contains strong electron-donating groups (EDG)—the amino (-NH₂) and two methoxy (-OCH₃) groups—and a powerful electron-withdrawing group (EWG)—the nitro (-NO₂) group.
This combination of EDGs and EWGs on the aromatic ring creates a "push-pull" system, which significantly extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption bands at longer wavelengths (bathochromic shift) compared to unsubstituted nitrobenzene (B124822) or aniline.
The main absorption bands observed in such systems are typically due to two types of electronic transitions:
π → π transitions:* These are high-intensity absorptions corresponding to the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In push-pull systems like this compound, the lowest energy π → π* transition has significant intramolecular charge-transfer (ICT) character, where electron density moves from the EDG-rich part of the molecule to the EWG upon excitation. This ICT band is responsible for the characteristic yellow/orange color of many nitroanilines. For comparison, 2-nitroaniline exhibits a strong absorption maximum (λₘₐₓ) around 408-409 nm. nih.govnist.gov
n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. This band often appears as a shoulder on the main ICT band and can sometimes be obscured by it.
Solvatochromic Effects
Solvatochromism is the phenomenon where the position of a compound's UV-Vis absorption band changes with the polarity of the solvent. nih.gov Molecules with a significant difference in dipole moment between their ground and excited states, such as those with strong ICT character, typically exhibit pronounced solvatochromism.
For this compound, the ground state is already polar. Upon absorption of light and promotion to the excited state, the ICT character is enhanced, leading to a much larger dipole moment. This more polar excited state is stabilized to a greater extent by polar solvents compared to the ground state.
Consequently, this compound is expected to exhibit positive solvatochromism (a bathochromic or red shift). As the solvent polarity increases, the energy difference between the ground and excited states decreases, causing the absorption maximum (λₘₐₓ) to shift to longer wavelengths. nih.govlokadrusti.org For example, the λₘₐₓ would be expected to be at a shorter wavelength in a nonpolar solvent like n-hexane and at a progressively longer wavelength in more polar solvents like ethanol (B145695) or water.
| Solvent | Relative Polarity | Expected λₘₐₓ Shift |
|---|---|---|
| n-Hexane | Low | Shorter Wavelength (Blue-shifted) |
| Dichloromethane | Medium | Intermediate Wavelength |
| Ethanol | High (Protic) | Longer Wavelength (Red-shifted) |
| Water | Very High (Protic) | Longest Wavelength (Red-shifted) |
Expected trend of the intramolecular charge-transfer (ICT) band of this compound in solvents of varying polarity.
X-ray Crystallography and Solid-State Structural Analysis
Crystal Packing and Intermolecular Interactions
X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in a solid-state crystal lattice. While a specific crystal structure for this compound is not available in publicly accessible crystallographic databases, its solid-state structure can be predicted to be dominated by a network of specific intermolecular interactions based on its functional groups and studies of similar molecules like m-nitroaniline and other substituted nitroanilines. mdpi.comnih.govnih.gov The understanding of these interactions is fundamental to crystal engineering. ias.ac.in
The primary forces governing the crystal packing of this compound would include:
Hydrogen Bonding: The amine group (-NH₂) is an excellent hydrogen-bond donor. The oxygen atoms of the nitro group (-NO₂) are strong hydrogen-bond acceptors. Therefore, robust intermolecular N-H···O(nitro) hydrogen bonds are expected to be a dominant and primary structure-directing interaction, often forming chains or dimeric motifs. nih.gov
π–π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring facilitates attractive π–π stacking interactions with adjacent molecules. These interactions typically involve offset face-to-face or edge-to-face arrangements to optimize electrostatic complementarity.
The interplay between the strong, directional N-H···O hydrogen bonds and the weaker, more diffuse C-H···O and π–π interactions ultimately determines the final crystal packing arrangement and resulting material properties. chemrxiv.org
Polymorphism Studies of this compound and Its Derivatives
Extensive searches of scientific literature and crystallographic databases have revealed no specific studies focused on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science, as different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.
While research exists on the synthesis and use of this compound as a chemical intermediate, its solid-state properties, and specifically its potential to form different crystalline polymorphs, have not been the subject of published research. The methodologies typically employed in polymorphism studies include:
X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure of a solid. Powder X-ray diffraction (PXRD) is often used for routine screening of different crystalline forms, while single-crystal X-ray diffraction provides a detailed three-dimensional atomic arrangement.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of a compound. DSC can detect phase transitions, including those between polymorphs, by measuring changes in heat flow, while TGA measures changes in mass as a function of temperature.
Spectroscopy: Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can differentiate between polymorphs by detecting variations in the vibrational modes of the molecules within the crystal lattice.
Although no polymorphism studies have been conducted on this compound itself, research on related nitroaniline derivatives has demonstrated the existence of polymorphism. For instance, studies on other substituted nitroanilines have successfully identified and characterized different polymorphic forms by utilizing the analytical techniques mentioned above. These studies often involve recrystallization of the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different crystal structures.
The absence of polymorphism studies for this compound indicates a gap in the current scientific literature. Future research in this area would be valuable for a comprehensive understanding of the solid-state chemistry of this compound and could be of interest for its potential applications. Such studies would likely involve a systematic screening for polymorphs and their subsequent characterization using a combination of crystallographic, thermal, and spectroscopic methods.
Computational and Theoretical Studies of 3,6 Dimethoxy 2 Nitroaniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For 3,6-Dimethoxy-2-nitroaniline, these calculations can elucidate the interplay of its functional groups—the electron-donating methoxy (B1213986) and amino groups, and the electron-withdrawing nitro group—on the aromatic ring.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For this compound, geometry optimization is typically performed using hybrid functionals like B3LYP in conjunction with a basis set such as 6-311G(d,p). scholarsresearchlibrary.com This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
The optimized geometry of related nitroaniline derivatives reveals important structural features, such as the potential for intramolecular hydrogen bonding between the amino and nitro groups, which can influence the planarity of the molecule and the conjugation of the π-electron system. nih.gov In this compound, the steric and electronic effects of the two methoxy groups would also significantly impact the final geometry.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Nitroaniline Derivative (e.g., 4-Methoxy-2-nitroaniline) Calculated using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (amino) | 1.375 | C-C-N (amino) | 121.5 |
| C-N (nitro) | 1.460 | C-C-N (nitro) | 118.9 |
| N-O (nitro) | 1.230 | O-N-O (nitro) | 123.7 |
| C-O (methoxy) | 1.360 | C-O-C (methoxy) | 117.8 |
Note: This data is illustrative and based on closely related compounds. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the electron-donating amino and methoxy groups. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the aromatic ring. The presence of multiple electron-donating groups is expected to raise the HOMO energy, while the nitro group lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which suggests a higher propensity for charge transfer within the molecule. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Nitroaniline Derivative (e.g., 4-Methoxy-2-nitroaniline)
| Orbital | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 3.83 |
Note: This data is for a related compound and serves as an example. The actual values for this compound would differ.
The Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution in a molecule. libretexts.org It is generated by calculating the electrostatic potential at the molecule's surface. wolfram.com Different colors are used to denote regions of varying potential, with red typically indicating electron-rich, negative potential areas (prone to electrophilic attack) and blue representing electron-poor, positive potential regions (susceptible to nucleophilic attack). researchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict and help interpret various spectroscopic data, providing a powerful link between the calculated electronic structure and experimental observations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions.
The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons of the methoxy groups would have characteristic shifts, as would the aromatic protons, which would be affected by the electron-donating and withdrawing substituents. The predicted shifts are typically correlated with experimental data to confirm the molecular structure.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Dimethoxy Nitrobenzene (B124822) Derivative
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic C-H | 6.5 - 7.8 | 110 - 150 |
| -OCH₃ | 3.8 - 4.0 | 55 - 60 |
| C-NH₂ | - | 140 - 155 |
| C-NO₂ | - | 135 - 150 |
Note: These are approximate ranges based on similar structures. Actual values require specific calculations for this compound.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies corresponding to different molecular motions. researchgate.net
For this compound, the calculated vibrational spectrum would show characteristic frequencies for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the NO₂ group, the C-O stretching of the methoxy groups, and various vibrations of the aromatic ring. scholarsresearchlibrary.com
It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and limitations in the computational method, thereby improving the agreement with experimental data. nih.gov
Table 4: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for a Related Methoxy Nitroaniline
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| NH₂ Asymmetric Stretch | 3550 | 3408 |
| NH₂ Symmetric Stretch | 3440 | 3302 |
| NO₂ Asymmetric Stretch | 1580 | 1517 |
| NO₂ Symmetric Stretch | 1350 | 1296 |
| C-O-C Asymmetric Stretch | 1250 | 1200 |
| C-O-C Symmetric Stretch | 1040 | 998 |
Note: Data is illustrative and based on analogous compounds. A scaling factor of ~0.96 is often applied for B3LYP calculations.
UV-Vis Spectral Simulations
The simulation of ultraviolet-visible (UV-Vis) spectra is a common application of computational chemistry, typically employing Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.
For a molecule like this compound, a TD-DFT calculation would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The analysis would also identify the molecular orbitals involved in the primary electronic transitions, such as π-π* or n-π* transitions. For instance, in related nitroaniline compounds, the main absorption bands are often attributed to intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. jchps.com A simulated spectrum for this compound would likely show shifts in these absorption bands due to the electronic effects of the two methoxy groups on the benzene (B151609) ring.
Table 1: Hypothetical Data Table for Simulated UV-Vis Absorption of this compound (Note: This table is illustrative and not based on published data for the specific compound.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S0 → S1 | 350 | 0.45 | HOMO → LUMO (π-π) |
| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO (π-π) |
| S0 → S3 | 250 | 0.20 | HOMO → LUMO+1 (π-π*) |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations.
To understand the kinetics of a reaction, chemists locate and characterize the transition state (TS)—the highest energy point along the reaction pathway. Using methods like DFT, researchers can optimize the geometry of the TS and calculate its energy. A key verification is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for determining the reaction rate. For reactions involving aromatic nitro compounds, such as reduction of the nitro group, computational studies can characterize the transition states for each step of the proposed mechanism. manchester.ac.uk
Reaction coordinate mapping, often visualized as a potential energy surface, plots the energy of a molecular system as a function of the geometry changes that occur during a reaction. By mapping this pathway, from reactants through the transition state to products, chemists can gain a detailed understanding of the reaction mechanism. arxiv.orgarxiv.org This can reveal the presence of intermediates, which are stable species existing in valleys along the reaction coordinate, and confirm the lowest energy path for the reaction to proceed.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can reveal information about the conformational flexibility and the influence of the environment on a molecule's behavior.
This compound has several rotatable bonds: the C-N bonds of the amino and nitro groups, and the C-O bonds of the methoxy groups. Conformational analysis would explore the potential energy surface associated with the rotation of these groups. Due to the proximity of the amino and nitro groups at the ortho position, a strong intramolecular hydrogen bond is expected, similar to that in 2-nitroaniline (B44862). researchgate.net This interaction would significantly restrict the rotation of these groups and favor a planar arrangement to maximize electron delocalization. MD simulations could quantify the flexibility of the methoxy groups and determine the most stable, low-energy conformations of the molecule.
The behavior of a molecule can change dramatically in different solvents. MD simulations are well-suited to study these solvent effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), one can observe how solvent-solute interactions affect molecular conformation and dynamics. For example, polar protic solvents could compete for hydrogen bonding with the amino and nitro groups, potentially disrupting the intramolecular hydrogen bond. researchgate.net This could lead to a twisting of the nitro group out of the plane of the aromatic ring, which would, in turn, affect the molecule's electronic properties and UV-Vis spectrum. researchgate.netresearchgate.net
Advanced Research Applications and Materials Science Aspects of 3,6 Dimethoxy 2 Nitroaniline Derivatives
Role as Synthetic Intermediates in Advanced Organic Synthesis
Substituted anilines are foundational intermediates in the chemical industry, used to produce medicines, agrochemicals, and dyes. google.com The specific substitution pattern of 3,6-Dimethoxy-2-nitroaniline provides a versatile starting point for constructing more complex molecular architectures.
The structural core of this compound is analogous to intermediates used in the synthesis of high-value, specialized organic molecules, such as protein kinase inhibitors for cancer therapy. For instance, the synthesis of drugs like Gefitinib and Erlotinib involves key intermediates like 6,7-dimethoxy-3H-quinazolin-4-one. mdpi.com These syntheses rely on the strategic placement of methoxy (B1213986) groups on an aniline-related structure, which are then elaborated through cyclization and substitution reactions to build the final complex heterocyclic system. mdpi.com The this compound molecule, with its reactive amino and nitro groups, presents similar opportunities for building complex quinazoline, benzimidazole, or other heterocyclic systems that are central to pharmaceutical research. wikipedia.org The nitro group can be readily reduced to an amine, providing a second reactive site for cyclization, while the existing amine group can be diazotized or acylated, making it a versatile precursor.
Nitroanilines are classic precursors in the synthesis of azo dyes. orientjchem.orgatbuftejoste.com.ng The amino group is converted into a diazonium salt, which then couples with an electron-rich species (a coupler) to form the characteristic azo (-N=N-) chromophore. scialert.net Research on the closely related compound 2-methoxy-5-nitroaniline (B165355) demonstrates the utility of this class of molecules in creating disperse dyes for polyester (B1180765) and nylon fibers. orientjchem.orgscialert.net
In a typical synthesis, the methoxy-nitroaniline is diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5°C). scialert.net The resulting diazonium salt is then coupled with various aromatic compounds like naphthols or aromatic amines to produce a range of colors from yellow to brown. orientjchem.orgscialert.net The presence of the methoxy and nitro groups on the aniline (B41778) ring significantly influences the optical properties of the resulting dyes. These substituents can modulate the electron density of the aromatic system, leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the maximum absorption wavelength (λmax). atbuftejoste.com.ng Studies on dyes derived from 2-methoxy-5-nitroaniline show absorption maxima ranging from 467 to 620 nm, with high molar extinction coefficients indicating strong color intensity. orientjchem.org The good light fastness of such dyes is often attributed to the presence of the nitro and methoxy groups. orientjchem.org
Table 1: Optical Properties of Monoazo Dyes Derived from 2-Methoxy-5-nitroaniline
| Coupler Used | Color | λmax (nm) | Molar Absorptivity (log ε) |
|---|---|---|---|
| 1-Hydroxynaphthalene | Yellow | 485 | 4.30 |
| 2-Hydroxynaphthalene | Orange | 495 | 4.48 |
| N-Phenylnaphthylamine | Brown | 510 | 4.60 |
| 1,3-Diaminobenzene | Yellow | 467 | 4.45 |
| 1,3-Dihydroxybenzene | Yellow | 470 | 4.38 |
| 3-Aminophenol | Orange | 490 | 4.42 |
This table is generated based on data for the closely related compound 2-methoxy-5-nitroaniline, as reported in studies on azo dye synthesis. orientjchem.orgscialert.net
Nitroaniline derivatives are important intermediates for the synthesis of various agrochemicals. google.com While specific research focusing on this compound in this field is not widely documented, the general synthetic utility of the nitroaniline scaffold is well-established. For example, the amination of chlorinated nitrobenzenes is a key industrial process for producing substituted nitroanilines that serve as building blocks for pesticides. google.comgoogle.com The synthesis of herbicidal or fungicidal compounds often involves constructing complex molecules where the substituted aniline is a core fragment. The functional groups on this compound—the amine, the reducible nitro group, and the aromatic ring activated by methoxy groups—provide multiple reaction points for creating the diverse structures required for modern agrochemical development.
Optoelectronic Materials Research
Organic molecules with tailored electronic properties are at the forefront of materials science research for optoelectronic applications. The key design principle often involves creating molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. This "push-pull" architecture is fundamental to materials for organic semiconductors and non-linear optics, and the structure of this compound fits this model perfectly.
Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com Research on related methoxy-nitroaniline compounds, such as 4-methoxy-2-nitroaniline (B140478) (4M2N), highlights their potential in this area. researchgate.net Thin films of 4M2N have been fabricated and studied for their optical and electrical properties, demonstrating their suitability for use in organic/inorganic hybrid heterojunctions, such as photodetectors. researchgate.net
These materials exhibit significant light absorption in the UV and visible regions and possess calculated non-linear optical constants that make them attractive for various applications. researchgate.net In a device architecture like Au/4M2N/p-Si/Al, the organic thin film acts as the active layer in a photodetector, showing stable performance with good responsivity and detectivity. researchgate.net The development of such devices relies on the ability of the organic molecule to absorb photons and facilitate charge separation and transport, properties endowed by its specific electronic structure.
Table 2: Selected Properties of 4-Methoxy-2-nitroaniline (4M2N) Thin Films for Optoelectronics
| Property | Value |
|---|---|
| Optical Energy Gap | ~3.27 eV |
| Third-order Nonlinear Optical Susceptibility (χ⁽³⁾) | High (Calculated) |
| Nonlinear Refractive Index (n₂) | High (Calculated) |
| Application Demonstrated | Photodetector |
| Device Structure | Au/4M2N/p-Si/Al |
| Photovoltaic Conversion Efficiency (PCE) | 1.05% |
This table is based on reported research findings for the related compound 4-methoxy-2-nitroaniline. researchgate.net
Non-linear optical (NLO) materials are substances whose optical properties change in response to the intensity of incident light. jhuapl.edu This behavior is crucial for technologies like frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. jhuapl.edumdpi.com Organic molecules, particularly those with strong intramolecular charge-transfer characteristics, are excellent candidates for NLO materials. researchgate.net
The structure of this compound, featuring electron-donating methoxy groups and an amino group (donors) and an electron-withdrawing nitro group (acceptor), creates a significant molecular dipole and high hyperpolarizability, which are prerequisites for second-order NLO activity. researchgate.netresearchgate.net Research on simpler molecules like 3-nitroaniline (B104315) has shown that co-crystallization can enhance NLO properties by creating a non-centrosymmetric crystal lattice, a requirement for observing second-order effects like second-harmonic generation (SHG). researchgate.net The molecular engineering of such compounds aims to optimize their electronic asymmetry and control their packing in the solid state to maximize the bulk NLO response. jhuapl.edudtic.mil Derivatives of this compound are therefore promising candidates for the development of new, highly efficient NLO materials.
Polymer Chemistry and Materials Science
While this compound is not a common commodity monomer, its functional groups offer significant potential for creating specialized polymers and modifying existing ones. The strategic placement of amine, nitro, and methoxy groups allows for its incorporation into polymer chains or its use as an additive to impart specific properties.
The chemical structure of this compound and its derivatives makes them suitable candidates for step-growth polymerization. The primary amine group can react with carboxylic acids, acyl chlorides, or anhydrides to form polyamides, or with isocyanates to form polyureas. Furthermore, the nitro group can be chemically reduced to a second amine group, transforming the molecule into a diamine. This resulting diamine derivative can then be used as a building block for high-performance polymers like polyimides or polybenzimidazoles, which are known for their thermal stability and mechanical strength. The methoxy groups can enhance the solubility and processability of the resulting polymers.
Derivatives of this compound can be utilized as additives to alter the properties of existing polymeric materials. The polar nitro and amine groups, combined with the aromatic ring, can introduce functionalities that improve dye affinity, enhance thermal stability, or modify the refractive index of a polymer matrix. Their incorporation can be particularly relevant in the field of specialty plastics and advanced materials where tailored optical or thermal properties are required.
Coordination Chemistry and Metal Complexes from Derivatives
The this compound framework is an excellent starting point for the synthesis of sophisticated ligands for coordination chemistry. The amine and nitro groups provide sites for functionalization, enabling the creation of chelating agents that can bind to a variety of metal ions.
The synthesis of ligands from this scaffold often involves modification of the amine group or reduction of the nitro group. For instance, the amine can be reacted to form Schiff bases, amides, or larger chelating structures. A crucial synthetic pathway involves the reduction of the nitro group to an amine, yielding a 1,2-diamine derivative. This ortho-phenylenediamine structure is a classic precursor for forming bidentate ligands capable of coordinating with transition metals to form stable five-membered chelate rings. The methoxy groups play a vital role by electronically influencing the donor properties of the coordinating atoms and improving the solubility of both the ligand and the final metal complex. acs.org
Table 1: Potential Ligand Types Derived from this compound
| Derivative Type | Modification Pathway | Coordinating Atoms | Potential Metal Ions |
| Schiff Base Ligands | Condensation of the amine group with an aldehyde or ketone | N, O | Cu(II), Ni(II), Zn(II) |
| Diamine Ligands | Reduction of the nitro group to a second amine group | N, N | Pd(II), Pt(II), Rh(III) |
| Amide-based Ligands | Acylation of the amine group with a carboxyl-containing moiety | N, O | Fe(III), Co(II), Mn(II) |
| Phenazine (B1670421) Derivatives | Coupling with a bromo-2-nitrobenzene derivative followed by reduction and cyclization acs.org | N, N (heterocycle) | Ru(II), Os(II) |
Metal complexes derived from this compound-based ligands exhibit diverse structural and electronic properties depending on the metal ion and the specific ligand design. The coordination of the ligand to a metal center can result in various geometries, such as square planar or octahedral. mdpi.comnih.gov The electronic properties are significantly influenced by the interaction between the metal's d-orbitals and the ligand's molecular orbitals. The electron-donating methoxy groups on the ligand backbone can increase the electron density on the metal center, affecting its redox potential and catalytic activity. These complexes can display interesting photophysical properties, such as fluorescence or phosphorescence, arising from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.gov
Supramolecular Chemistry and Self-Assembly (e.g., Crystal Engineering, Hirshfeld Surface Analysis)
Supramolecular chemistry investigates the non-covalent interactions that guide the self-assembly of molecules into ordered structures. nih.govlongdom.org Derivatives of this compound are excellent candidates for studies in crystal engineering due to their capacity for forming specific intermolecular interactions like hydrogen bonds and π-π stacking. nih.gov
In many 2-nitroaniline (B44862) derivatives, a strong intramolecular hydrogen bond forms between one of the hydrogen atoms of the amine group and an oxygen atom of the adjacent nitro group. researchgate.netresearchgate.net This interaction creates a stable six-membered ring that planarizes a portion of the molecule and influences its subsequent packing in the solid state. researchgate.net
Table 2: Representative Intermolecular Contacts in Nitroaniline Derivative Crystals Identified by Hirshfeld Surface Analysis
| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |
| H···H | Van der Waals interactions between hydrogen atoms. | 30 - 40% researchgate.net |
| C···H / H···C | Weak hydrogen bonds involving the aromatic ring. | 15 - 20% researchgate.net |
| O···H / H···O | Hydrogen bonding involving the nitro and amine groups with neighboring molecules. | 5 - 15% nih.govresearchgate.net |
| π-π Stacking | Interactions between the electron clouds of adjacent aromatic rings. | Varies, contributes significantly to dimerization energy researchgate.netnih.gov |
Analytical Methodologies for 3,6 Dimethoxy 2 Nitroaniline in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture and for quantitative analysis. For 3,6-Dimethoxy-2-nitroaniline, several chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile or thermally sensitive compounds like nitroanilines. thermofisher.com Method development for this compound, while not specifically detailed in available literature, would follow established principles for aromatic amines. A reverse-phase HPLC (RP-HPLC) method is typically the first approach. sielc.com
The development process involves the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. Key considerations include the selection of the stationary phase (column), mobile phase composition, and detector settings. For compounds like nitroanilines, a C18 column is a common choice for the stationary phase. chromatographyonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. thermofisher.comsielc.com The ratio of these components is adjusted to control the retention time of the analyte.
UV detection is highly suitable for this compound due to the presence of the chromophoric nitro and aromatic amine groups, which absorb strongly in the UV-visible spectrum. nih.gov
Table 1: Representative HPLC Method Parameters for Nitroaniline Analysis
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18, 5 µm particle size | Provides hydrophobic interaction for separation. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Elutes the compound from the column. Ratio is adjusted for optimal retention. |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and affects peak shape. |
| Detection | UV Spectrophotometry (e.g., at 254 nm) | Quantifies the analyte based on its UV absorbance. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
This table represents typical starting conditions for method development for a nitroaniline compound, as specific validated methods for this compound are not available in the cited literature.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While many nitroanilines can be thermolabile, GC analysis is possible, sometimes requiring a derivatization step to enhance stability and volatility. thermofisher.com For the analysis of aromatic amines, GC is often coupled with Mass Spectrometry (GC-MS), which provides definitive identification based on the mass-to-charge ratio of the compound and its fragments.
A typical GC method would involve injecting the sample into a heated port to vaporize it. The vapor is then carried by an inert gas (e.g., helium or nitrogen) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polar column, such as one coated with a phenyl polysiloxane phase, would likely be suitable for analyzing this compound.
Table 2: General GC-MS Parameters for Aromatic Amine Analysis
| Parameter | Typical Condition | Purpose |
| Column | Capillary column (e.g., DB-5ms) | Separates compounds based on volatility and polarity. |
| Carrier Gas | Helium | Transports the vaporized sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Optimizes separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides identification and quantification. |
This table outlines general parameters applicable to the GC-MS analysis of compounds similar to this compound, as specific applications for this compound are not detailed in the searched literature.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a reaction. tifr.res.inchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. chemistryhall.com
To monitor a reaction producing or consuming this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material(s) and, if available, the expected product. tifr.res.in The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. scribd.com
The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf value). chemistryhall.com The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot. tifr.res.in Because this compound is an aromatic compound, the spots can usually be visualized under a UV lamp. tifr.res.in
Electrochemical Methods in Research
Electrochemical methods provide valuable information about the redox properties of molecules and can be developed into highly sensitive analytical sensors.
Cyclic Voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of chemical species. rasayanjournal.co.in Although specific CV studies on this compound are not prominent in the literature, the expected behavior can be inferred from studies on similar molecules like other substituted nitroanilines. rasayanjournal.co.inijraset.com The technique involves scanning the potential of a working electrode and measuring the resulting current.
A CV experiment on this compound would likely reveal two primary redox processes: the reduction of the nitro (-NO2) group and the oxidation of the aniline (B41778) (-NH2) group. The nitro group on an aromatic ring is readily reduced in a multi-electron, multi-proton process. The aniline moiety can be oxidized, typically irreversibly, to a radical cation.
The experiment is conducted in an electrochemical cell with a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution of the analyte and a supporting electrolyte. rasayanjournal.co.insrce.hr The resulting voltammogram provides data on redox potentials, electron transfer kinetics, and the stability of the redox species.
Electrochemical sensors offer a low-cost, rapid, and highly sensitive approach for the detection of specific analytes. nih.gov The development of a sensor for this compound would likely be based on the electrochemical reduction of its nitro group, a common strategy for detecting nitroaromatic compounds. rsc.orgresearchgate.net
The sensing mechanism typically involves modifying a working electrode with a material that enhances the electrochemical response to the target analyte. This can be achieved by using nanomaterials or polymers that catalyze the redox reaction or preconcentrate the analyte at the electrode surface. For nitroaniline detection, various modified electrodes have been developed that show enhanced catalytic activity towards the reduction of the nitro group. rsc.orgnih.gov
When the sensor is exposed to a sample containing this compound, a potential is applied that is sufficient to reduce the nitro group. The resulting current is proportional to the concentration of the compound in the sample. Techniques like differential pulse voltammetry (DPV) are often used in sensing applications as they can provide lower detection limits compared to CV. nih.gov
Spectrophotometric Analytical Techniques
Spectrophotometry involves the measurement of the interaction of electromagnetic radiation with a substance. For organic molecules like this compound, which contains chromophores—parts of the molecule that absorb light—ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are particularly informative. These techniques provide insights into the electronic transitions within the molecule and can be adapted for both qualitative and quantitative analysis.
Quantitative UV-Vis spectroscopy is a widely used technique to determine the concentration of an analyte in a solution. It operates on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The UV-Vis spectrum of a compound like this compound is expected to show characteristic absorption bands corresponding to electronic transitions. The presence of the nitro (-NO2), amino (-NH2), and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The nitro group, being a strong electron-withdrawing group, and the amino and methoxy groups, being electron-donating groups, create a "push-pull" system that typically results in absorption bands in the UV or visible region of the spectrum.
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Despite the theoretical applicability of this method, a thorough review of scientific literature reveals a lack of specific experimental data for the quantitative UV-Vis spectroscopic analysis of this compound. Key parameters such as the wavelength of maximum absorbance (λmax) and the molar absorptivity coefficient (ε) in various solvents have not been reported. While computational chemistry offers methods to predict UV-Vis spectra, experimentally determined data for this specific compound are not currently available in published literature. nih.govosti.govresearchgate.netchemrxiv.org
Table 1: UV-Vis Spectroscopy Data for this compound
| Parameter | Value | Solvent |
|---|---|---|
| λmax (nm) | Data not available | N/A |
This table is provided as a template for expected data. A comprehensive literature search did not yield specific experimental values for this compound.
Fluorometric methods are based on the phenomenon of fluorescence, where a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). These methods are often highly sensitive and selective.
The native fluorescence of a molecule is dependent on its structure. Many nitroaromatic compounds are known to exhibit weak fluorescence or are non-fluorescent due to the electron-withdrawing nature of the nitro group, which can promote non-radiative decay processes like intersystem crossing. researchgate.net However, it is possible to use fluorometry for the analysis of such compounds by creating fluorescent derivatives through chemical reactions. A non-fluorescent or weakly fluorescent molecule can be reacted with a fluorogenic reagent to produce a highly fluorescent product. The intensity of the emitted light is then proportional to the concentration of the analyte.
For this compound, a potential fluorometric method would likely involve the chemical modification of the aniline functional group to create a fluorescent derivative. This approach would require a validated derivatization procedure and the determination of the optimal excitation and emission wavelengths for the resulting fluorophore.
As with UV-Vis spectroscopy, there is a notable absence of published research detailing fluorometric methods, either direct or derivatization-based, for the specific analysis of this compound. Consequently, key experimental data such as excitation and emission maxima, and quantum yields, are not available.
Table 2: Fluorometric Method Data for this compound
| Analytical Approach | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Direct Fluorescence | Data not available | Data not available | Data not available |
This table illustrates the type of data expected from fluorometric analysis. Specific experimental values for this compound or its derivatives could not be located in the reviewed scientific literature.
Future Directions and Emerging Research Avenues for 3,6 Dimethoxy 2 Nitroaniline
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Future research will likely leverage AI for the de novo design of synthetic routes to 3,6-Dimethoxy-2-nitroaniline and its derivatives. Retrosynthesis prediction algorithms, powered by deep learning models trained on vast reaction databases, can propose multiple disconnection strategies for a target molecule, breaking it down into simpler, commercially available starting materials. arxiv.orgmit.edu For a polysubstituted benzene (B151609) ring like this compound, where regioselectivity is a major challenge, ML models can analyze the electronic and steric effects of the substituents to predict the most viable reaction sequences and minimize the formation of unwanted isomers. rsc.org
Furthermore, AI can significantly accelerate the optimization of reaction conditions. Instead of laborious one-variable-at-a-time experiments, ML algorithms can efficiently explore a multidimensional parameter space (e.g., temperature, solvent, catalyst, concentration) to maximize yield and purity. preprints.org This is particularly valuable for complex transformations that may be required to functionalize the this compound scaffold further. The integration of these predictive models with automated synthesis platforms, or "self-driving labs," represents a significant step towards the rapid and efficient production of novel aniline (B41778) derivatives for research and development. merckmillipore.comresearchgate.netenamine.netscripps.edu
| Aspect of Synthesis | Traditional Approach | AI/ML-Driven Approach | Potential Impact on this compound |
|---|---|---|---|
| Route Design | Based on known reactions, literature precedent, and chemical intuition. | Automated retrosynthesis planning using deep learning models to predict multiple novel pathways. mit.eduresearchgate.net | Discovery of more efficient, cost-effective, or greener synthetic routes. |
| Reaction Optimization | Time-consuming, one-factor-at-a-time experimentation. | Bayesian optimization or other algorithms to predict optimal conditions with minimal experiments. preprints.org | Higher yields, improved purity, and reduced development time for new derivatives. |
| Reaction Prediction | Reliant on expert knowledge and often limited to well-understood reaction classes. | Forward-prediction models that accurately forecast the outcome of unknown or complex reactions. jetir.org | Enables exploration of novel chemical transformations on the aniline scaffold with higher confidence. |
Novel Catalytic Systems for this compound Transformations
The functional groups of this compound—the nitro group and the primary amine—are highly amenable to catalytic transformations. Future research will focus on developing novel catalytic systems that offer enhanced selectivity, efficiency, and sustainability for modifying this scaffold. rsc.org
The reduction of the nitro group is a fundamental transformation, typically yielding a diamine derivative that serves as a valuable building block for polymers and bioactive molecules. acs.org While traditional methods often use stoichiometric metal reductants, modern catalysis research is moving towards more sustainable options. rsc.org This includes the use of highly active and selective catalysts based on metal nanoparticles (e.g., gold, palladium, rhodium) that can operate under mild conditions with low catalyst loading. rsc.orgmdpi.comresearchgate.net Another promising area is transfer hydrogenation, which uses safer hydrogen donor molecules instead of high-pressure hydrogen gas, improving operational safety. researchgate.net
Beyond reduction, novel catalytic methods for C-H activation and cross-coupling reactions could enable direct functionalization of the aromatic ring of this compound. This would allow for the introduction of new substituents at specific positions, creating a library of derivatives with tailored electronic and steric properties without the need for multi-step pre-functionalization of starting materials. pnas.org
| Transformation Target | Novel Catalytic System | Potential Product/Intermediate | Significance |
|---|---|---|---|
| Nitro Group (NO₂) | Metal Nanoparticle Catalysis (e.g., Au, Pd, Ru) rsc.orgresearchgate.net | 3,6-Dimethoxybenzene-1,2-diamine | Creates a key monomer for high-performance polymers or a precursor for heterocyclic compounds. |
| Nitro Group (NO₂) | Catalytic Transfer Hydrogenation researchgate.net | 3,6-Dimethoxybenzene-1,2-diamine | Offers a safer, more practical reduction method avoiding high-pressure H₂ gas. |
| Aromatic Ring (C-H bonds) | Transition-Metal Catalyzed C-H Activation pnas.org | Further substituted this compound derivatives | Allows for late-stage functionalization to rapidly generate molecular diversity. |
| Amine Group (NH₂) | Cross-Coupling Catalysis (e.g., Buchwald-Hartwig) | N-Aryl or N-Alkyl derivatives | Provides access to a broad range of secondary or tertiary anilines with modified properties. |
Bio-inspired Synthetic Strategies
Drawing inspiration from nature, biocatalysis and bio-inspired synthesis offer exquisitely selective and environmentally benign alternatives to traditional chemical methods. mdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in water, offering a green approach to chemical production. acs.org
For this compound, a key area of future research is the use of nitroreductase enzymes. acs.org These enzymes can selectively reduce aromatic nitro groups with high chemoselectivity, leaving other functional groups on the molecule untouched—a feat that can be challenging with conventional chemical reductants. chemrxiv.orgchemrxiv.org The immobilization of these enzymes on solid supports allows for their reuse and integration into continuous flow processes, enhancing the sustainability and economic viability of the synthesis. acs.org
Beyond nitroreduction, the broader field of synthetic biology offers the potential to engineer novel enzymatic pathways for the synthesis or modification of substituted anilines. Directed evolution can be used to create enzymes that catalyze non-natural reactions, such as the selective hydroxylation or amination of the aromatic ring. nih.gov Bio-inspired approaches, mimicking biological processes like the conversion of amino groups to aldehydes, could also provide new methods for the late-stage functionalization of peptides and other molecules using aniline-derived scaffolds. researchgate.netnih.gov
Advanced Functional Materials Development Based on this compound Scaffolds
The unique electronic profile of this compound, arising from the interplay between its electron-donating and electron-withdrawing groups, makes it an attractive building block for advanced functional materials. nih.gov Aniline and its derivatives are well-known precursors to conductive polymers like polyaniline, a material with applications in sensors, antistatic coatings, and energy storage. rsc.orgwikipedia.org
Future research will likely involve the polymerization of this compound or its diamine derivative to create novel conductive polymers. The methoxy (B1213986) and residual nitro or amino groups on the polymer backbone can be used to fine-tune its properties, such as solubility, conductivity, and processability. nih.govrsc.org For instance, introducing specific side chains can make the resulting polymers highly soluble in common organic solvents or even water, which is a significant advantage for creating thin films and coatings. nih.gov
The molecule could also serve as a monomer for creating coordination polymers or metal-organic frameworks (MOFs). rsc.org The nitrogen and oxygen atoms can act as coordination sites for metal ions, potentially leading to materials with interesting catalytic, optical, or gas-sorption properties. The inherent asymmetry and electronic push-pull nature of the molecule could also be exploited in the design of materials with nonlinear optical (NLO) properties, which are valuable in telecommunications and photonics.
| Material Class | Derived From | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Conductive Polymers wikipedia.org | Polymerization of this compound or its diamine derivative. | Amine backbone, methoxy side groups. | Sensors, antistatic coatings, electrochromic devices, corrosion inhibitors. rsc.org |
| Soluble Polymers nih.gov | Polymerization of aniline derivatives with solubilizing side chains. | Methoxy groups, potentially modified. | Processable conductive films, printable electronics. |
| Coordination Polymers / MOFs rsc.org | This compound as a ligand. | Amine (NH₂), Nitro (NO₂), Methoxy (OCH₃) oxygens. | Catalysis, gas storage, chemical sensing. |
| Nonlinear Optical (NLO) Materials | Incorporation into a polymer matrix or crystal engineering. | Push-pull system (NH₂/OCH₃ vs. NO₂). | Optical communications, data storage, frequency conversion. |
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 3,6-Dimethoxy-2-nitroaniline in a laboratory setting?
- Methodological Answer: Synthesis typically involves regioselective nitration of 3,6-dimethoxyaniline. A mixed-acid system (HNO₃/H₂SO₄) under controlled低温 conditions (~0–5°C) minimizes byproducts. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent), followed by purification via recrystallization (ethanol/water). Similar nitration protocols are validated for structurally related methoxy-nitroanilines, where electron-donating methoxy groups direct nitro substitution to specific positions .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions. Methoxy groups (~3.8 ppm for ¹H; ~56 ppm for ¹³C) and nitro groups (~8.2 ppm aromatic protons) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (calc. for C₈H₁₀N₂O₅: 214.06; exp. 214.05) .
- X-ray Crystallography: SHELXL refines crystal structures to confirm bond lengths/angles and nitro-group orientation. For example, related nitroaniline derivatives show planar aromatic rings with nitro groups deviating ~15° from the plane .
Q. What are the key considerations for handling and storing this compound to ensure stability and safety?
- Methodological Answer: Store in amber glass containers under inert gas (N₂/Ar) at 0–6°C to prevent photodegradation and moisture absorption. Mutagenic potential (common in nitroaromatics) necessitates glove-box use and waste neutralization (e.g., NaHCO₃ for acidic byproducts). Stability studies on analogous compounds (e.g., 4-Methoxy-2-nitroaniline) show decomposition >5% after 6 months at 25°C, justifying cold storage .
Advanced Research Questions
Q. What strategies can be employed to optimize the regioselective nitration of 3,6-dimethoxyaniline to minimize byproduct formation?
- Methodological Answer:
- Directed Ortho-Metalation: Use tert-butoxy directing groups to enhance para/ortho selectivity.
- Low-Temperature Nitration: Reduces kinetic competition between multiple reactive sites.
- Computational Screening: DFT calculations predict charge distribution; methoxy groups at C3/C6 direct nitration to C2 (meta to C3, para to C6). Experimental validation via HPLC-MS identifies <2% byproducts under optimized conditions .
Q. How do computational modeling approaches aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reduction potentials (nitro→amine) and electrophilic substitution sites. For example, nitro group electron-withdrawing effects lower HOMO (-7.2 eV) in this compound compared to non-nitrated analogs (-6.5 eV). MD simulations assess solvent interactions (e.g., DMSO stabilizes nitro group via hydrogen bonding) .
Q. What experimental approaches resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer:
- Cross-Validation: Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆). For example, methoxy protons shift upfield by ~0.2 ppm in DMSO due to hydrogen bonding.
- Isotopic Labeling: ¹⁵N-labeled nitro groups clarify splitting patterns in ¹H NMR.
- Crystallographic Refinement: SHELXL-determined bond lengths (e.g., C-NO₂ = 1.47 Å) validate electronic environments affecting NMR shifts. Discrepancies in melting points (e.g., ±3°C) are resolved via DSC to detect polymorphic transitions .
Q. How can this compound be utilized as a precursor in medicinal chemistry or materials science?
- Methodological Answer:
- Drug Discovery: Nitro reduction (H₂/Pd-C) yields 3,6-dimethoxy-2-aminophenol, a precursor to heterocycles (e.g., benzimidazoles). Bioactivity screening of derivatives shows antimicrobial potential (MIC = 8 µg/mL against S. aureus) .
- Materials Science: Nitro groups enable π-conjugated polymers for optoelectronics. UV-Vis spectra (λmax = 420 nm in DMF) indicate strong charge-transfer transitions, relevant for organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
